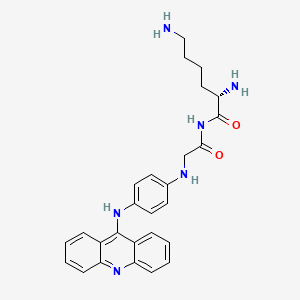
4-(9-吖啶基氨基)-N-(赖氨酰甘氨酰)苯胺
描述
“4-(9-Acridinylamino)-N-(lysylglycyl)aniline” is a chemical compound used for medicinal purposes . It’s an acridine derivative, which has been studied for its potential antitumor properties .
Synthesis Analysis
A series of 9-anilinoacridines, based on the anticancer drug amsacrine [4’-(9-acridinylamino)methanesulphon-m-anisidide; m-AMSA], were synthesized and evaluated for their ability to inhibit both the growth of Jurkat leukaemia cells and human DNA topoisomerase II in vitro .Chemical Reactions Analysis
The antitumor agent 4′-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA) inhibits topoisomerase II activity through the formation of a complex of DNA and covalently bound enzyme which, upon protein denaturation, yields DNA breaks (single strand breaks) .科学研究应用
DNA 相互作用和结合参数
4-(9-吖啶基氨基)-N-(赖氨酰甘氨酰)苯胺,也称为 ALGA,因其与 DNA 的相互作用而著称。研究表明,其吖啶部分嵌入 DNA 碱基对之间,影响结合参数。ALGA 中的赖氨酰甘氨酰侧链增强了其对 DNA 的亲和力,这种特性可能会提高其作为药物的有效性 (Hénichart、Bernier 和 Catteau,1982)。
细胞毒作用和细胞周期效应
研究发现 ALGA 在癌症研究中表现出细胞毒作用。其与抗肿瘤药物阿霉素的结构相似性使其能够通过嵌入与 DNA 结合,其亲和力高于其母体化合物。这一特性与其对细胞周期的影响有关,导致细胞在 S 期积累,随后在 G2 期停止周期,这是嵌入药物的典型特征 (Collyn-d’Hooghe、Bernier 和 Hénichart,1987)。
各种化合物中的抗肿瘤活性
4-(9-吖啶基氨基)-N-(赖氨酰甘氨酰)苯胺一直是开发各种抗肿瘤剂的关键化合物。研究表明,其结构修饰会导致不同水平的抗肿瘤活性。该化合物与 DNA 结合的能力及其与细胞成分的相互作用是其抗肿瘤潜力的关键因素 (Baguley 和 Nash,1981)。
作为 DNA 拓扑异构酶 II 抑制剂的潜力
对 4-(9-吖啶基氨基)-N-(赖氨酰甘氨酰)苯胺的研究还突出了其作为 DNA 拓扑异构酶 II 抑制剂的潜力。此功能在癌症治疗中至关重要,因为它会导致中断肿瘤生长和增殖所需的细胞过程。该化合物与 DNA 的相互作用及其对拓扑异构酶 II 的抑制作用是癌症研究中的一个关键领域 (Covey 等人,1988)。
结构和合成研究
4-(9-吖啶基氨基)-N-(赖氨酰甘氨酰)苯胺及其衍生物的合成和结构分析一直是其科学研究应用的重要组成部分。了解其分子结构提供了有关其如何与 DNA 和其他细胞成分相互作用的见解,有助于开发更有效的抗肿瘤剂 (Kimura、Kato 和 Okabayashi,1992)。
作用机制
安全和危害
属性
IUPAC Name |
(2S)-N-[2-[4-(acridin-9-ylamino)anilino]acetyl]-2,6-diaminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c28-16-6-5-9-22(29)27(35)33-25(34)17-30-18-12-14-19(15-13-18)31-26-20-7-1-3-10-23(20)32-24-11-4-2-8-21(24)26/h1-4,7-8,10-15,22,30H,5-6,9,16-17,28-29H2,(H,31,32)(H,33,34,35)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXGYZIPIKLMOU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NCC(=O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003202 | |
| Record name | 2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-N-lysylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83209-81-8 | |
| Record name | 4-(9-Acridinylamino)-N-(lysylglycyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083209818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{4-[(Acridin-9(10H)-ylidene)amino]anilino}-N-lysylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1205600.png)
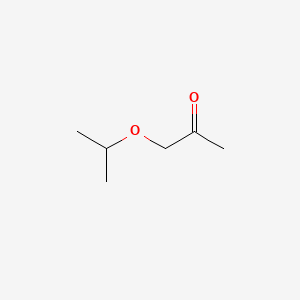
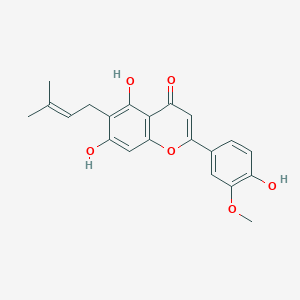
![1-(2,3-Dihydroindol-1-yl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B1205607.png)
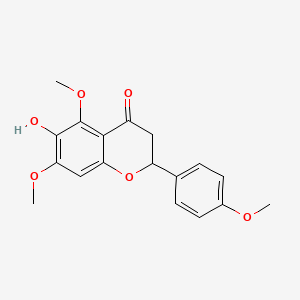
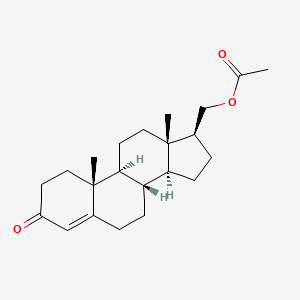
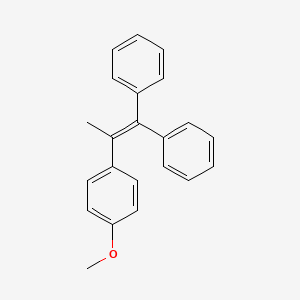
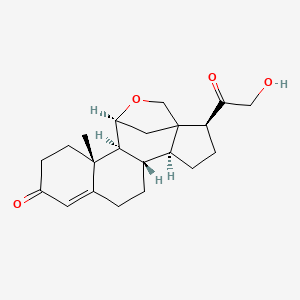
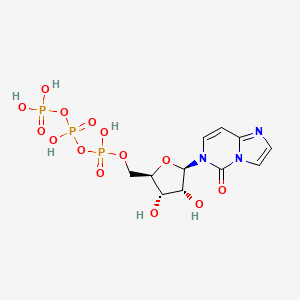

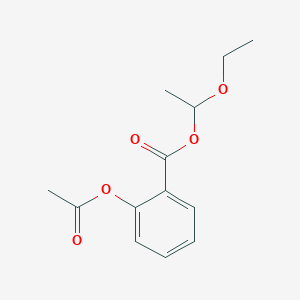
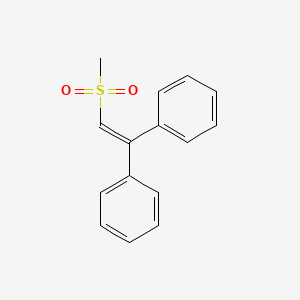
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1205620.png)